1-benzyl-N-methyltriazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-12-11(16)10-8-15(14-13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMKISMTHKCXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
1-Benzyl-N-methyltriazole-4-carboxamide serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its triazole ring structure allows for diverse functionalization, making it suitable for creating various derivatives.
Coordination Chemistry
The compound is also employed as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic and magnetic properties.
Medicinal Applications
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study reported that N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides showed potent inhibition of tubulin polymerization, leading to growth inhibition in cancer cell lines such as MCF-7 (human breast cancer) with an IC50 value of 46 nM . The structure-activity relationship (SAR) indicated that modifications at the benzyl position greatly influenced antiproliferative activity.
Antimicrobial Properties
The compound's triazole scaffold is well-recognized for its antimicrobial potential. Studies have shown that related triazole compounds possess activity against various pathogens, suggesting that this compound could be further explored for developing new antimycotic drugs .
Industrial Applications
Material Science
In industrial settings, this compound can be utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it an attractive candidate for formulating new products with enhanced performance characteristics.
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound 13e | 46 | MCF-7 |
| Compound 4e | 870 | NCI-60 Panel Mean GI50 |
Table 2: Comparison of Antimicrobial Activity
| Compound | Pathogen | Activity |
|---|---|---|
| This compound | Candida albicans | Moderate |
| Related Triazoles | Mycobacterium tuberculosis | Significant |
Case Studies
Case Study 1: Anticancer Research
A comprehensive study focused on the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides highlighted their potential as anticancer agents. The research involved synthesizing various derivatives and assessing their antiproliferative effects against multiple cancer cell lines, establishing a correlation between structural modifications and biological activity .
Case Study 2: Antimicrobial Development
Another investigation explored the synthesis of novel benzylic 1,2,3-triazole-4-carboxamides aimed at addressing the urgent need for new antimycotic drugs. The study demonstrated that these compounds exhibited promising antifungal activities against resistant strains, emphasizing the therapeutic potential of triazole scaffolds in combating infections .
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzyl)-5-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (3l)
- Molecular Weight : 504 g/mol (via EIMS) .
- Key Features: Benzyl Substituents: 2,3-Dimethoxy groups enhance electron density and solubility compared to the unsubstituted benzyl group in the parent compound. Carboxamide Group: Retained at the 4-position but lacks N-methylation, allowing for stronger hydrogen bonding.
- Implications : The methoxy and p-tolyl groups may increase metabolic stability and selectivity in biological assays compared to the simpler benzyl analogue .
Ethyl 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate
- Key Features :
- Heterocycle : Pyrazole instead of triazole, reducing ring aromaticity and metabolic stability.
- Substituents : 4-Methoxybenzyl group and ethyl ester (vs. carboxamide), increasing lipophilicity.
- Synthesis : Prepared via ruthenium-catalyzed decarboxylative N-alkylation, contrasting with triazole synthesis methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Heterocyclic Variations
Compounds such as N-(1H-pyrazol-4-yl)pyridine-4-carboxamide () replace the triazole with pyrazole or pyridine rings. These variations alter electronic properties and binding interactions. For example, pyridines offer basic nitrogen atoms for protonation, affecting solubility and pharmacokinetics, while triazoles provide rigid, planar geometries for target engagement .
Preparation Methods
Synthesis of Benzyl Azide Precursors
Benzyl azides are typically synthesized from benzyl bromides via nucleophilic substitution with sodium azide. For example, treatment of benzyl bromide with NaN₃ in dimethylformamide (DMF) at 60°C for 12 hours yields benzyl azide with >90% efficiency.
Cycloaddition with Propiolamide Derivatives
Ethyl propiolate serves as a common alkyne precursor. Reacting benzyl azide with ethyl propiolate in the presence of CuSO₄·5H₂O and sodium ascorbate in a t-butanol/water (2:1) mixture at room temperature for 8 hours produces ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Subsequent hydrolysis with 4 N NaOH yields the corresponding triazole-4-carboxylic acid, which is then coupled with methylamine using carbodiimide reagents (Table 1).
Table 1: CuAAC Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide Formation | NaN₃, DMF, 60°C, 12 h | 92 |
| Cycloaddition | CuSO₄, sodium ascorbate, rt, 8 h | 85 |
| Hydrolysis | 4 N NaOH, reflux, 4 h | 88 |
| Amidation | HATU, DIPEA, methylamine, DMF, 24 h | 78 |
This method offers excellent regioselectivity for the 1,4-triazole isomer but requires multiple purification steps.
Hydrolysis and Amidation of Triazole Esters
An alternative route involves the hydrolysis of preformed triazole esters to carboxylic acids, followed by amidation.
Ester Hydrolysis
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate undergoes alkaline hydrolysis using 4 N NaOH under reflux for 4 hours, achieving 88% conversion to 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.
Carbodiimide-Mediated Amidation
The carboxylic acid is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF), followed by reaction with methylamine. This step yields the target compound in 78% purity after recrystallization.
Advantages :
Direct Coupling Using Carbodiimide Reagents
A one-pot approach combines triazole carboxylic acid with methylamine using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Optimization
In a representative procedure, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) is mixed with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM). Methylamine (2.0 equiv) is added dropwise at 0°C, and the mixture is stirred for 24 hours at room temperature. This method achieves a 75% yield with minimal byproducts.
Table 2: Direct Coupling Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | EDC/HOBt |
| Temperature | 0°C to rt |
| Yield | 75% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. For instance, cycloaddition under microwave conditions (100°C, 30 minutes) improves yields to 90% compared to conventional heating. Similarly, amidation steps completed in 2 hours versus 24 hours under thermal conditions.
Table 3: Microwave vs. Conventional Heating
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 24 | 78 |
| Microwave | 2 | 85 |
Industrial-Scale Production Considerations
Industrial methods prioritize safety and cost-effectiveness. The patent CN103145632B highlights a diazotization-free route using thiosemicarbazide and oxalyl chloride monoester, eliminating explosive intermediates. Key steps include:
-
Condensation : Thiosemicarbazide + oxalyl chloride monoester → thiosemicarbazone.
-
Cyclization : Base-mediated ring closure to form 5-mercapto-triazole.
-
Desulfurization : H₂O₂/acetic acid removes sulfur.
-
Esterification/Amidation : Methanol or methylamine introduces the N-methyl group.
Table 4: Industrial Process Metrics
| Metric | Value |
|---|---|
| Overall Yield | 65% |
| Cost per Kilogram | $220 |
| Safety Profile | Non-explosive, low toxicity |
Comparative Analysis of Synthesis Methods
Table 5: Method Comparison
| Method | Steps | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| CuAAC | 4 | 78 | Moderate | High |
| Hydrolysis/Amidation | 3 | 75 | High | Medium |
| Industrial Route | 4 | 65 | High | Low |
Q & A
Q. What are the common synthetic routes for 1-benzyl-N-methyltriazole-4-carboxamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two primary steps:
-
Triazole Formation : Utilize Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor. Copper(I) catalysts (e.g., CuI, ~5–10 mol%) in a solvent system like DMF/H₂O (1:1) at 25–50°C for 12–24 hours are critical for regioselectivity and yield .
-
Amide Coupling : React the triazole-carboxylic acid intermediate with N-methylbenzylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) under inert conditions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm structures with NMR and MS .
Table 1. Key Reaction Parameters and Impact
Parameter Optimal Condition Impact on Yield/Purity Catalyst Loading 5–10 mol% Cu(I) Higher loading accelerates cycloaddition but may increase side products Solvent DMF/H₂O (1:1) Biphasic system enhances regioselectivity Temperature 25–50°C Balances reaction rate and decomposition
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what characteristic signals should researchers expect?
- Methodological Answer :
- 1H NMR :
- Triazole proton: Singlet at δ 7.5–8.5 ppm (1H, H-5 of triazole).
- Benzyl CH₂: Doublet at δ 4.5–5.5 ppm (2H, J ≈ 12 Hz).
- N-Methyl group: Singlet at δ 2.5–3.5 ppm (3H).
- Aromatic protons: Multiplet at δ 7.0–7.4 ppm (5H, benzyl ring) .
- 13C NMR :
- Carboxamide carbonyl: δ ~165 ppm .
- Triazole carbons: δ ~145–150 ppm (C-4), δ ~125–130 ppm (C-5).
- MS (ESI+) : Molecular ion peak at m/z 256.1 [M+H]⁺ (C₁₂H₁₄N₄O requires 256.12).
Advanced Questions
Q. How can researchers optimize the synthesis of this compound to scale up production while maintaining high enantiomeric purity?
- Methodological Answer :
- Chiral Catalysis : Replace Cu(I) with chiral ligands (e.g., (R)-BINAP) to control stereochemistry during cycloaddition .
- Continuous Flow Systems : Implement microreactors to manage exothermic reactions and improve reproducibility at scale.
- Purity Monitoring : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to assess enantiomeric excess (>98% target).
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the bioactivity of this compound?
- Methodological Answer :
- Validate Docking Models : Perform alanine-scanning mutagenesis on target enzymes (e.g., kinases) to confirm predicted binding residues.
- Orthogonal Assays : Compare inhibition data from enzymatic assays (e.g., fluorescence-based) with SPR or ITC to measure binding kinetics (KD values) .
- Physicochemical Profiling : Assess solubility (shake-flask method) and membrane permeability (Caco-2 assay) to rule out false negatives due to poor bioavailability .
Q. How do structural modifications at the benzyl or methyl groups of this compound impact its binding affinity to target enzymes, and what methodologies are used to quantify these effects?
- Methodological Answer :
- Benzyl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with hydrophobic enzyme pockets. Use X-ray crystallography (SHELX-refined structures) to visualize binding modes .
- N-Methyl Replacement : Replace with bulkier groups (e.g., isopropyl) and measure IC₅₀ shifts in enzyme inhibition assays.
- SAR Analysis : Generate a library of analogs and correlate substituent Hammett constants (σ) with activity trends .
Q. In crystallographic studies of this compound, what challenges arise in refining disordered regions, and how can SHELX software parameters be adjusted to address these issues?
- Methodological Answer :
- Disordered Solvent : Use the PART command in SHELXL to assign partial occupancies. Apply ISOR restraints to limit anisotropic displacement parameters for disordered atoms .
- Flexible Benzyl Group : Refine as two conformers with AFIX 66 to model rotational disorder.
- Residual Density : Check for unmodeled solvent using PLATON/SQUEEZE and validate with R₁ and wR₂ convergence (<5% discrepancy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
